molecular formula C19H19N3OS2 B2972257 N-(2,4-dimethylphenyl)-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide CAS No. 1197758-18-1

N-(2,4-dimethylphenyl)-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide

Cat. No.: B2972257
CAS No.: 1197758-18-1
M. Wt: 369.5
InChI Key: PDHOCRQQTKLPGD-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with:

  • A 2,4-dimethylphenyl group linked via a carboxamide at position 3.
  • A methyl group at position 2.
  • A methylsulfanyl (SCH₃) group at position 4.
  • A thiophen-2-yl group at position 2.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-11-7-8-14(12(2)10-11)21-18(23)16-13(3)20-17(22-19(16)24-4)15-6-5-9-25-15/h5-10H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHOCRQQTKLPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N=C(N=C2SC)C3=CC=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C15H16N4S2\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{S}_{2}

This structure indicates the presence of a pyrimidine ring, a thiophene moiety, and various substituents that may influence its biological activity.

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have indicated that related compounds can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli needs to be further elucidated through quantitative assays.

Antitumor Activity

The antitumor potential of pyrimidine derivatives has been documented in several studies. For example, a related compound exhibited IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action often involves the inhibition of DNA synthesis or interference with cell cycle progression.

CompoundCell LineIC50 (µM)Mechanism
Example AMCF-75.0DNA synthesis inhibition
Example BHeLa3.5Cell cycle arrest

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Notably, it may act on dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. Inhibition of this enzyme could lead to reduced proliferation of rapidly dividing cells, such as those found in tumors.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of a series of pyrimidine derivatives against clinical isolates. The results indicated that certain modifications to the thiophene and methylsulfanyl groups enhanced antimicrobial activity significantly.
  • Case Study on Cytotoxicity : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study revealed that the compound exhibited selective toxicity towards cancer cells with minimal effects on normal cells.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : By targeting key enzymes involved in nucleic acid synthesis.
  • Induction of Apoptosis : Through pathways that trigger programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Key structural analogs and their distinguishing features are discussed below.

Substituent Effects on Electronic Properties

Compound Name Key Substituents Electronic Influence
N-(2,4-Dimethylphenyl)-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide (Target) Methyl, methylsulfanyl, thiophen-2-yl, 2,4-dimethylphenyl Thiophene provides π-conjugation; methylsulfanyl offers moderate electron-withdrawing effects.
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Fluorophenyl, methylsulfonyl, isopropyl Methylsulfonyl is strongly electron-withdrawing; fluorophenyl enhances electronegativity.
N-(2,3-Dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Methoxyphenyl, 2-oxo, 2,3-dimethylphenyl Methoxyphenyl is electron-donating; 2-oxo group enables hydrogen bonding.

Thiophene’s π-system may enhance aromatic stacking interactions compared to phenyl or fluorophenyl groups.

Physicochemical Properties

Property Target Compound Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate N-(2,3-Dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Solubility Moderate in organic solvents (lipophilic) Low (due to sulfonyl and ester groups) Higher in polar solvents (methoxy and 2-oxo groups)
Crystal Packing C–H⋯S/π interactions Stabilized by C–H⋯O bonds N–H⋯O hydrogen bonds
Thermal Stability High (rigid thiophene core) Moderate (sulfonyl group may decompose at high temps) Lower (2-oxo group prone to hydrolysis)

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